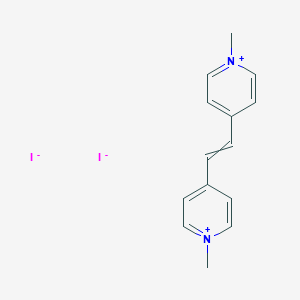

4,4'-(ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide

Description

4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide is a pyridinium-based ionic compound featuring a central ethene bridge connecting two 1-methylpyridinium moieties, with iodide as the counterion. Its synthesis involves alkylation of (E)-1,2-di(pyridin-4-yl)ethene with methyl iodide in acetonitrile under reflux, yielding the product in 87%–24% yields depending on reaction conditions . Characterization by $ ^1H $ NMR (D$ _2$O) confirms the structure, with peaks at δ 8.79 (d, J = 6.8 Hz, 4H), 8.24 (d, J = 6.9 Hz, 4H), and 7.89 (s, 2H) corresponding to the aromatic protons and the ethene bridge . The compound’s planar geometry and charge distribution facilitate applications in photochemistry and materials science, particularly in solid-state [2+2] cycloaddition reactions, where it demonstrates high reactivity due to its conjugated π-system .

Properties

IUPAC Name |

1-methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;diiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.2HI/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14;;/h3-12H,1-2H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOXCFGWETZYGT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80780954 | |

| Record name | 4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80780954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22919-72-8 | |

| Record name | 4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80780954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4,4’-(ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide typically involves the reaction of 4,4’-bipyridine with methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene to form the final product. The reaction conditions often include the use of dry solvents and inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the iodide ions are replaced by other anions or functional groups.

Scientific Research Applications

4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4,4’-(ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This interaction can lead to the inhibition of enzymatic activities and disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Counterions

Hexafluorophosphate vs. Iodide: The precursor compound 4,4′-(ethene-1,2-diyl)bis(1-butylpyridinium) hexafluorophosphate exhibits distinct electrochemical properties compared to the iodide derivative. Ag/AgCl) than the iodide analogue (−0.9 V), attributed to the weaker ion-pairing effect of the larger, less coordinating hexafluorophosphate anion . This difference enhances charge transport in electrochromic devices, making hexafluorophosphate derivatives more suitable for optoelectronic applications .

Dinitrate Salt: The dinitrate analogue, (H$ _2$bpe)(NO$ _3$)$ _2$, undergoes a solid-state [2+2] cycloaddition reaction with 90% conversion to H$ _4$tpcb$ ^{4+} $ under UV irradiation. Charge density analysis using QTAIM and Voronoi methods shows that the nitrate anions stabilize the transition state via hydrogen bonding, a feature absent in the iodide compound, which lacks such strong anion-cation interactions .

Substituent Effects on Pyridinium Moieties

Butyl vs. Methyl Groups: Replacing methyl with butyl groups in 4,4′-(ethene-1,2-diyl)bis(1-butylpyridinium) hexafluorophosphate increases hydrophobicity, as evidenced by a 20% higher partition coefficient (log P = 1.8 vs. 1.2 for the methyl derivative). This modification enhances solubility in nonpolar solvents, broadening utility in organic electronics . However, steric hindrance from the butyl groups reduces photocycloaddition efficiency by 40% compared to the methyl-substituted iodide .

Core Linkage Modifications

Thiophene-Incorporated Analogues: 4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methylpyridinium) iodide introduces a thiophene-ethyne spacer, which red-shifts the absorption maximum to 450 nm (vs. 360 nm for the ethene-linked compound). This extended conjugation improves two-photon absorption cross-sections (σ$ _2$ = 800 GM vs. 300 GM), making it superior for nonlinear optical applications .

Pyrene-Based Derivatives: The pyrene-containing dye PY, [(4,4'-((1E,10E)-(3,8-dibutylpyrene-1,6-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide)], exhibits intense two-photon fluorescence in DMSO (quantum yield Φ = 0.65 vs. 0.3 for the ethene-linked compound), enabling high-resolution mitochondrial imaging in live cells .

Biological Activity

4,4'-(ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide, commonly referred to as EMBI, is a quaternary ammonium salt characterized by its unique structure comprising two 1-methylpyridin-1-ium cations linked by an ethene-1,2-diyl group. This compound has garnered attention in biological research due to its potential antimicrobial and anticancer properties.

- Molecular Formula : C14H16N2I

- Molecular Weight : 466.10 g/mol

- Structure : The compound consists of two positively charged pyridinium units connected by a vinyl bridge, with iodide ions serving as counterions. This configuration imparts significant ionic properties and solubility in polar solvents, facilitating interactions with various biomolecules.

The biological activity of EMBI is primarily attributed to its ability to interact with negatively charged biomolecules such as DNA, RNA, and proteins. Studies indicate that EMBI preferentially binds to the phosphate groups in nucleic acids and the charged side chains of amino acids in proteins. This binding can influence cellular processes and potentially disrupt normal function, leading to therapeutic effects.

Antimicrobial Activity

Research has shown that EMBI exhibits notable antimicrobial properties against a range of pathogenic microorganisms. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed in various studies:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibited | |

| Staphylococcus aureus | Inhibited | |

| Pseudomonas aeruginosa | Moderate inhibition | |

| Candida albicans | Moderate inhibition |

The compound's mechanism involves membrane disruption and interference with metabolic pathways in these microorganisms.

Anticancer Activity

EMBI has also been evaluated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. A case study involving human cancer cell lines revealed the following:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 40 | Induction of ROS |

These findings suggest that EMBI may serve as a lead compound for further development into anticancer therapeutics.

Interaction Studies

Recent interaction studies have explored the behavior of EMBI in solution and its interactions with lipid membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, which could be utilized for targeted drug delivery systems or as a probe in cellular studies. The following table outlines the interaction characteristics:

| Property | Observation |

|---|---|

| Lipid Membrane Interaction | Favorable integration |

| Binding Affinity | High affinity for phospholipids |

| Cellular Uptake | Enhanced uptake in cancer cells |

Q & A

Q. Critical Factors :

- Solvent Choice : Acetonitrile improves solubility of intermediates, enhancing reaction efficiency.

- Reaction Time : Extended reflux (17 hours) ensures complete quaternization.

- Purification : Recrystallization in ethanol/water removes unreacted precursors, critical for purity.

Q. Table 1. Synthesis Optimization

| Condition | Protocol A | Protocol B |

|---|---|---|

| Solvent | Acetonitrile | Not specified |

| Temperature | Reflux (~82°C) | 120°C |

| Time | 17 hours | 3 hours |

| Yield | 87% | 24% |

What advanced characterization techniques are essential for confirming the structure of this compound?

Q. Basic Characterization

- ¹H NMR : Peaks at δ 8.79 (d, J = 6.8 Hz) and 7.89 (s) confirm pyridinium proton environments and ethylene linkage .

- Single-Crystal XRD : Resolves dihedral angles (e.g., 11.84° between pyridinium rings in co-crystals) and supramolecular interactions .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications in materials science .

Advanced Tip : Pair XRD with SHELX software (e.g., SHELXL) for refining crystal structures, especially when handling twinned data or high-resolution datasets .

How is this compound utilized in designing coordination polymers, and what properties emerge?

Advanced Coordination Chemistry

The ligand forms stable complexes with transition metals. For example:

- Cobalt Complex [Co(EDPB)Cl₂] : Synthesized via solvothermal reaction with CoCl₂. The rigid ethylene backbone facilitates 1D polymeric chains, characterized by single-crystal XRD and UV-Vis spectroscopy .

- Photocatalytic Activity : The Co complex exhibits charge-transfer transitions (λₐᵦₛ ~400–600 nm), suggesting potential in light-driven catalysis .

Methodological Insight : Solvothermal conditions (e.g., 120°C in DMF/water) promote ligand-metal coordination while avoiding decomposition.

What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Q. Advanced Crystallography

- Twisting and Hydrogen Bonding : Pyridinium rings in co-crystals (e.g., with Fe(II)-sulfate) exhibit dihedral angles up to 11.84°, stabilized by O–H⋯O and C–H⋯O interactions .

- Software Tools : SHELX programs resolve disorder in sulfate anions or solvent molecules. For example, SHELXD pipeline processing handles high-throughput phasing in complex hydrates .

Table 2. Crystallographic Data for a Representative Co-Crystal

| Parameter | Value |

|---|---|

| Space Group | Triclinic, P1 |

| a, b, c (Å) | 6.772, 12.501, 14.187 |

| α, β, γ (°) | 68.99, 81.83, 87.93 |

| Volume (ų) | 1087.3 |

How can researchers reconcile contradictory yields in synthetic protocols?

Advanced Data Analysis

The 24% vs. 87% yield discrepancy in highlights:

- Quenching Efficiency : Protocol B’s aqueous NaOH step may precipitate unreacted starting materials, reducing yield.

- Side Reactions : Prolonged heating at 120°C (Protocol B) could degrade the product.

Q. Optimization Strategy :

Monitor reaction progress via TLC or in-situ NMR.

Use excess methyl iodide (10+ equivalents) to drive quaternization .

What methodologies are used to study the compound’s photophysical properties?

Q. Advanced Photoreactivity

- UV-Vis Spectroscopy : Solid-state diffuse reflectance spectra (e.g., λₐᵦₛ ~350 nm) reveal π→π* transitions in the ethylene backbone .

- Photoreaction Setup : Irradiate solutions in quartz cuvettes under inert atmospheres to track isomerization or degradation .

Application Example : The compound’s rigid structure stabilizes charge-separated states, making it a candidate for organic electronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.